5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a carboxamide group, which is further linked to a 9,10-dioxo-9,10-dihydroanthracene moiety. The presence of a chlorine atom adds to its reactivity and potential for diverse chemical transformations.
Mechanism of Action
Target of Action
It is known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may interact with targets that are crucial for the survival and growth of these microorganisms.
Result of Action
The result of the action of 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is the inhibition of growth or killing of certain microorganisms, as evidenced by its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been found to have antimicrobial activity, suggesting that it interacts with enzymes and proteins involved in microbial growth and survival
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function by inhibiting the growth and survival of microbial cells
Molecular Mechanism
It is known to have antimicrobial activity, suggesting that it may bind to microbial enzymes or proteins and inhibit their function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide typically involves the amidation of 1-aminoanthracene-9,10-dione with a sterically hindered carboxylic acid derivative. One effective method employs COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxylated compounds, and substituted thiophene carboxamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.
Properties
IUPAC Name |
5-chloro-N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO3S/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWRIOJYJTNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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